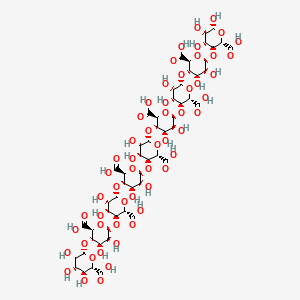
T-705RTP (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-705RTP (sodium) is the triphosphate form of favipiravir, an antiviral compound primarily known for its activity against RNA viruses. Favipiravir is converted into T-705RTP within cells, where it mimics natural nucleotides and inhibits RNA-dependent RNA polymerase, a key enzyme in viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of T-705RTP (sodium) involves the phosphorylation of favipiravir. The process typically includes the following steps:
Phosphorylation: Favipiravir is phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Purification: The resulting triphosphate is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods: Industrial production of T-705RTP (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Substitution Reactions: T-705RTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride, phosphoryl chloride.
Bases: Triethylamine, pyridine.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products:
Monophosphate and Diphosphate Forms: Hydrolysis of T-705RTP results in the formation of these products.
Wissenschaftliche Forschungsanwendungen
T-705RTP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses.
Medicine: Explored as a potential antiviral treatment for diseases caused by RNA viruses, including influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and screening of antiviral properties in various viral strains .
Wirkmechanismus
T-705RTP (sodium) exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). Upon entry into the cell, favipiravir is converted into T-705RTP, which mimics natural nucleotides. This incorporation into the viral RNA chain leads to premature termination of RNA synthesis, effectively halting viral replication. The compound is selective for viral polymerases and does not significantly affect host cell DNA or RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
T-1105: Another pyrazinecarboxamide derivative with antiviral activity.
T-1106: Similar to T-705, with modifications to enhance its antiviral properties.
Comparison:
T-705RTP vs. T-1105 and T-1106: While all three compounds exhibit antiviral activity, T-705RTP is unique in its specific inhibition of RNA-dependent RNA polymerase.
T-705RTP (sodium) stands out due to its potent and selective inhibition of viral RNA polymerase, making it a valuable compound in antiviral research and drug development.
Eigenschaften
Molekularformel |
C10H12FN3Na3O15P3 |
|---|---|
Molekulargewicht |
595.10 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1 |
InChI-Schlüssel |
CFMWUTASDBAFHM-WWLFAJFDSA-K |
Isomerische SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


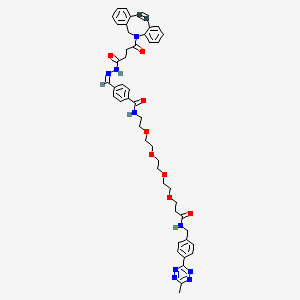
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
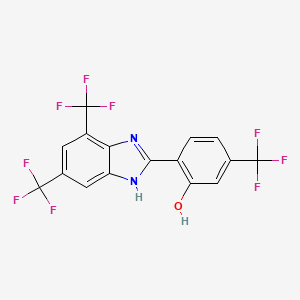
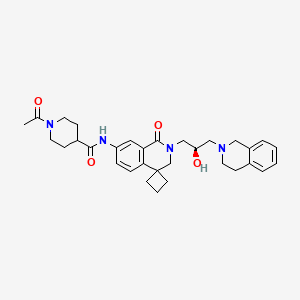




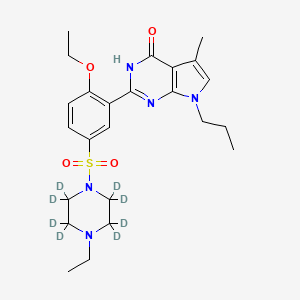


![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
